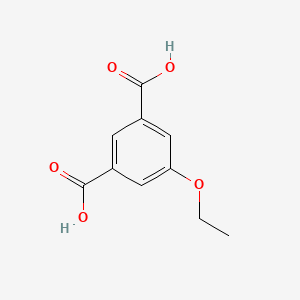

5-Ethoxyisophthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-15-8-4-6(9(11)12)3-7(5-8)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQONHTZYNXJZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10667264 | |

| Record name | 5-Ethoxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-61-3 | |

| Record name | 5-Ethoxybenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10667264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-Ethoxyisophthalic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Ethoxyisophthalic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable substituted aromatic dicarboxylic acid. Intended for researchers, scientists, and professionals in drug development and materials science, this document details a robust two-step synthetic pathway, starting from the commercially available 5-hydroxyisophthalic acid. The guide elucidates the underlying principles of the Williamson ether synthesis for the ethoxylation of the precursor and the subsequent saponification to yield the target molecule. Furthermore, a thorough characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure reproducibility and scientific integrity.

Introduction: The Significance of 5-Alkoxyisophthalic Acids

Isophthalic acid and its derivatives are fundamental building blocks in polymer chemistry and materials science, renowned for their ability to impart thermal stability, chemical resistance, and mechanical strength to a variety of materials[1]. The strategic functionalization of the aromatic ring, particularly at the 5-position, allows for the fine-tuning of the molecule's properties, leading to novel applications. 5-Alkoxyisophthalic acids, such as the titular this compound, are of particular interest. The introduction of an alkoxy group can influence the molecule's solubility, coordination properties, and reactivity. This makes them highly valuable as linkers in the burgeoning field of metal-organic frameworks (MOFs), where the ether functionality can modulate the framework's porosity and catalytic activity[2][3]. Moreover, the tailored electronic and steric properties of these molecules make them attractive scaffolds in medicinal chemistry and drug discovery[4].

This guide focuses on this compound, providing a detailed roadmap for its synthesis and a thorough analysis of its structural features.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process, commencing with the readily available 5-hydroxyisophthalic acid. The overall synthetic scheme is as follows:

-

Esterification and Ethoxylation: The synthesis begins with the esterification of 5-hydroxyisophthalic acid to its diethyl ester, followed by a Williamson ether synthesis to introduce the ethoxy group, yielding diethyl 5-ethoxyisophthalate.

-

Hydrolysis: The final step involves the base-catalyzed hydrolysis (saponification) of diethyl 5-ethoxyisophthalate to afford the desired this compound.

This strategy is advantageous as it protects the carboxylic acid functionalities as esters during the etherification step, preventing unwanted side reactions. The following sections provide a detailed protocol and rationale for each step.

Step 1: Synthesis of Diethyl 5-Ethoxyisophthalate via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide[5]. In this step, the phenolic hydroxyl group of diethyl 5-hydroxyisophthalate is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent.

Experimental Protocol: Synthesis of Diethyl 5-Ethoxyisophthalate

-

Materials:

-

Diethyl 5-hydroxyisophthalate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl iodide or Diethyl sulfate

-

Anhydrous Acetone

-

Deionized water

-

Cyclohexane (for recrystallization)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl 5-hydroxyisophthalate (1.0 eq.).

-

Add anhydrous acetone to dissolve the starting material.

-

Add anhydrous potassium carbonate (2.5 eq.). The use of a weak base like K₂CO₃ is crucial to selectively deprotonate the more acidic phenolic hydroxyl group without promoting hydrolysis of the ester groups.

-

To the stirred suspension, add the ethylating agent (ethyl iodide or diethyl sulfate, 1.5 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone under reduced pressure.

-

Pour the residue into deionized water and extract with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude diethyl 5-ethoxyisophthalate by recrystallization from cyclohexane to obtain a white solid.

-

Step 2: Hydrolysis of Diethyl 5-Ethoxyisophthalate

The final step is the hydrolysis of the ester groups to carboxylic acids. A base-catalyzed hydrolysis, or saponification, is employed for this transformation. This method is generally preferred for its irreversibility, as the final deprotonation of the carboxylic acid drives the reaction to completion.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Diethyl 5-ethoxyisophthalate

-

Potassium Hydroxide (KOH)

-

Methanol

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve diethyl 5-ethoxyisophthalate (1.0 eq.) in methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Prepare a solution of potassium hydroxide (2.5 eq.) in a mixture of methanol and water and add it to the flask.

-

Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into deionized water.

-

Acidify the aqueous solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the this compound.

-

Collect the white precipitate by vacuum filtration and wash with cold deionized water to remove any remaining salts.

-

Dry the product under vacuum to yield pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from various analytical techniques.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₅ | - |

| Molecular Weight | 210.18 g/mol | |

| Appearance | White to off-white solid | - |

| CAS Number | 203626-61-3 |

Spectroscopic Analysis

The ¹H NMR spectrum provides valuable information about the proton environments in the molecule. The expected chemical shifts (δ) in ppm are predicted based on the analysis of similar structures.

-

Aromatic Protons: The three protons on the aromatic ring will exhibit distinct signals. The proton at the C2 position is expected to appear as a triplet, while the protons at the C4 and C6 positions will appear as doublets. The electron-donating ethoxy group will influence the chemical shifts of the adjacent protons.

-

Ethoxy Group Protons: The ethoxy group will show a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant (J) of approximately 7 Hz.

-

Carboxylic Acid Protons: The acidic protons of the two carboxyl groups will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 2H | -COOH |

| ~8.1 | t, J ≈ 1.5 Hz | 1H | Ar-H (C2) |

| ~7.7 | d, J ≈ 1.5 Hz | 2H | Ar-H (C4, C6) |

| ~4.2 | q, J ≈ 7.0 Hz | 2H | -OCH₂CH₃ |

| ~1.4 | t, J ≈ 7.0 Hz | 3H | -OCH₂CH₃ |

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | -COOH |

| ~159 | Ar-C (C5, attached to -OEt) |

| ~133 | Ar-C (C1, C3, attached to -COOH) |

| ~122 | Ar-C (C2) |

| ~118 | Ar-C (C4, C6) |

| ~64 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

The FTIR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2980, ~2940 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1040 | Medium | C-O stretch (ethoxy group) |

Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in negative mode, the most prominent peak is expected to be the [M-H]⁻ ion.

Predicted MS Data (ESI-):

| m/z | Assignment |

| 209.04 | [M-H]⁻ |

| 165.05 | [M-H - CO₂]⁻ |

Applications and Future Perspectives

This compound and its analogs are promising candidates for a range of applications, primarily in materials science and medicinal chemistry.

-

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes this compound an excellent linker for the construction of MOFs[2]. The ethoxy group can influence the pore size and chemical environment of the resulting framework, potentially leading to materials with tailored gas storage, separation, or catalytic properties.

-

Polymer Chemistry: As a derivative of isophthalic acid, this compound can be used as a monomer in the synthesis of specialty polyesters and polyamides[1]. The ethoxy group can enhance the solubility of the resulting polymers in organic solvents and modify their thermal and mechanical properties.

-

Drug Discovery: The substituted benzene dicarboxylic acid scaffold is present in various biologically active molecules. The ability to modify the 5-position with an ethoxy group provides a handle for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates[4].

Conclusion

This technical guide has outlined a reliable and well-rationalized synthetic route for the preparation of this compound from 5-hydroxyisophthalic acid. The detailed experimental protocols for the Williamson ether synthesis and subsequent hydrolysis provide a clear pathway for researchers to obtain this valuable compound. Furthermore, the comprehensive characterization section, based on predicted spectroscopic data, offers a solid framework for the structural verification of the synthesized product. The potential applications of this compound in advanced materials and drug discovery underscore its importance as a versatile chemical building block.

Diagrams

Caption: Synthetic workflow for this compound.

Caption: Key reaction mechanisms in the synthesis.

References

-

Chen, S., et al. (2018). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. New Journal of Chemistry, 42(15), 12631-12641. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135457813, 5-methoxyisophthalic acid. [Link]

-

Lian, X., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. Dalton Transactions, 44(2), 513-524. [Link]

-

GlpBio. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 622306, Diethyl 5-ethoxyisophthalate. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69257, 5-Hydroxyisophthalic acid. [Link]

-

Wikipedia. (2023, December 2). Isophthalic acid. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290). [Link]

-

The Royal Society of Chemistry. (2021). Supplementary Information. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68137, 5-Methylisophthalic acid. [Link]

-

National Institute of Standards and Technology. (n.d.). Isophthalic acid. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Coordination polymers of 5-substituted isophthalic acid. [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

-

MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8496, Isophthalic Acid. [Link]

- Google Patents. (n.d.). JPH10306067A - Production of 5-aminoisophthalic acid.

-

National Institutes of Health. (2015). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

National Institute of Standards and Technology. (n.d.). Isophthalic acid. In NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of copolyesters based on 5-sulfoisophthalic acid and... [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

-

PubMed. (1980). Mass spectral fragmentation of phthalic acid esters. [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. (n.d.). (PDF) Effect of N-, S-and O-Substitutions of Isophthalic Acid Derivatives on their Binding Properties: An In-Silico Approach Journal of Mines, Metals and Fuels. [Link]

-

University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Taylor & Francis. (n.d.). Isophthalic acid – Knowledge and References. [Link]

- Google Patents. (n.d.).

-

MDPI. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

- Google Patents. (n.d.). JPH10306067A - Production of 5-aminoisophthalic acid.

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. [Link]

- Google Patents. (n.d.). CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.

- Google Patents. (n.d.). The synthetic method of 5-amino-2,4,6-triiodoisophthalic acid chloride.

Sources

- 1. 5-Hydroxyisophthalic acid | C8H6O5 | CID 69257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. rsc.org [rsc.org]

Spectroscopic Profile of 5-Ethoxyisophthalic Acid: A Technical Guide

Introduction

5-Ethoxyisophthalic acid is a substituted aromatic dicarboxylic acid with potential applications in the synthesis of polymers, metal-organic frameworks (MOFs), and as a building block in drug discovery. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predicted spectroscopic profile. This approach offers researchers and drug development professionals a reliable framework for the characterization of this compound.

Molecular Structure and Predicted Spectroscopic Data

The structure of this compound, with its key functional groups, dictates its spectroscopic behavior. The molecule consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an ethoxy group at position 5.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the acidic protons of the carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | Broad Singlet | - |

| Ar-H (positions 2, 6) | ~8.2 | Doublet | ~1.5 |

| Ar-H (position 4) | ~7.8 | Triplet | ~1.5 |

| -O-CH₂- | ~4.2 | Quartet | ~7.0 |

| -CH₃ | ~1.4 | Triplet | ~7.0 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the electron-withdrawing carboxylic acid groups and the electron-donating ethoxy group.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | ~168 |

| Ar-C (positions 1, 3) | ~133 |

| Ar-C (position 5) | ~160 |

| Ar-C (positions 2, 6) | ~122 |

| Ar-C (position 4) | ~118 |

| -O-CH₂- | ~65 |

| -CH₃ | ~15 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid groups, the C-O stretching of the ether linkage, and the aromatic C-H and C=C bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300 - 2500 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2980 - 2850 | Medium |

| C=O (Carboxylic acid) | 1725 - 1700 | Strong |

| C=C (Aromatic) | 1620 - 1580 | Medium |

| C-O (Ether) | 1250 - 1200 (asymmetric) | Strong |

| C-O (Carboxylic acid) | 1320 - 1210 | Strong |

| O-H (bend) | 950 - 910 | Medium, Broad |

Predicted Mass Spectrometry (MS) Data

In mass spectrometry, this compound (Molecular Weight: 210.18 g/mol ) is expected to show a molecular ion peak, followed by characteristic fragmentation patterns. Electrospray ionization (ESI) in negative mode is a suitable technique for this acidic compound.

| m/z | Predicted Fragment | Fragmentation Pathway |

| 209 | [M-H]⁻ | Deprotonation |

| 191 | [M-H-H₂O]⁻ | Loss of water from a carboxylic acid group |

| 165 | [M-H-CO₂]⁻ | Decarboxylation |

| 137 | [M-H-CO₂-C₂H₄]⁻ | Loss of ethylene from the ethoxy group |

Interpretation of Spectroscopic Data

¹H NMR Spectrum Analysis

The highly deshielded signal between 10.0 and 13.0 ppm is characteristic of the acidic protons of the carboxylic acid groups.[1][2] This broadness is due to hydrogen bonding and chemical exchange. The aromatic region is expected to show two distinct signals. The protons at positions 2 and 6 are chemically equivalent and are deshielded by the adjacent carboxylic acid groups, appearing as a doublet around 8.2 ppm. The proton at position 4 will appear as a triplet at a slightly higher field (~7.8 ppm) due to coupling with the two equivalent protons at positions 2 and 6. The ethoxy group will give rise to a quartet for the methylene (-O-CH₂-) protons around 4.2 ppm and a triplet for the methyl (-CH₃) protons around 1.4 ppm, with a typical coupling constant of ~7.0 Hz.[3]

Caption: Predicted ¹H NMR spectral correlations for this compound.

¹³C NMR Spectrum Analysis

The carbonyl carbons of the carboxylic acid groups are expected to resonate at a downfield chemical shift of around 168 ppm.[4][5] The aromatic carbon attached to the ethoxy group (C5) will be the most deshielded aromatic carbon (~160 ppm) due to the electron-donating effect of the oxygen atom. The carbons bearing the carboxylic acid groups (C1, C3) will appear around 133 ppm.[6] The remaining aromatic carbons will appear at higher fields, with C2 and C6 at approximately 122 ppm and C4 at around 118 ppm. The methylene carbon of the ethoxy group is expected at ~65 ppm, and the methyl carbon at ~15 ppm.

Infrared (IR) Spectrum Analysis

The IR spectrum provides key information about the functional groups present. A very broad absorption band from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[7] The strong, sharp peak between 1725 and 1700 cm⁻¹ is characteristic of the C=O stretching of an aromatic carboxylic acid. The presence of the ethoxy group will be confirmed by a strong C-O stretching band around 1250-1200 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1620-1580 cm⁻¹ region, and aromatic C-H stretching will be observed just above 3000 cm⁻¹.[8]

Caption: Correlation of functional groups to predicted IR absorption bands.

Mass Spectrum Analysis

For a carboxylic acid, electrospray ionization in negative mode (ESI-) is often preferred, which would result in a prominent [M-H]⁻ ion at m/z 209. Aromatic carboxylic acids typically show fragmentation through the loss of water and carbon dioxide.[9][10] Therefore, fragments corresponding to the loss of H₂O (m/z 191) and CO₂ (m/z 165) from the deprotonated molecular ion are expected. Subsequent fragmentation of the ethoxy group could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 137.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR (typically 256 or more).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the electrospray ionization (ESI) source of a mass spectrometer.

-

Operate the ESI source in negative ion mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion.

-

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound based on fundamental principles and data from analogous molecules. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development for the identification and characterization of this compound. The provided experimental protocols offer a practical guide for obtaining empirical data, which can then be compared against these predictions for structural verification.

References

-

Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

13-C NMR Chemical Shift Table. University of Wisconsin-Madison. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

-

Infrared Spectroscopy Handout. University of Colorado Boulder. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

NMR Predictor. Chemaxon. [Link]

-

Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

-

Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Tandem. ChemRxiv. [Link]

-

PROSPRE - 1H NMR Predictor. PROSPrE. [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

13C NMR predictor. virtual Chemistry 3D. [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemical shifts. University of Cambridge. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

predicting likely fragments in a mass spectrum. YouTube. [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction...? ResearchGate. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

-

IR spectra prediction. Cheminfo.org. [Link]

-

Mass spectral fragmentation of phthalic acid esters. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Predict and Identify MS Fragments with Software (Webinar and Demo). YouTube. [Link]

-

Isophthalic acid. NIST WebBook. [Link]

-

Infrared spectra prediction. Cheminfo.org. [Link]

-

Isophthalic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

- 1. PROSPRE [prospre.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 10. youtube.com [youtube.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 5-Ethoxyisophthalic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the core principles and practical methodologies for the crystal structure analysis of 5-Ethoxyisophthalic acid. As a molecule of interest in the design of coordination polymers and functional materials, a thorough understanding of its solid-state architecture is paramount for predicting and tuning the properties of resulting supramolecular assemblies. This document, structured as a detailed case study, will navigate the journey from molecular synthesis to the elucidation of intricate packing motifs, providing field-proven insights for researchers in materials science and drug development.

While the crystal structure of the free this compound is not publicly available, this guide will leverage the crystallographic data of its coordinated form within a metal-organic framework to provide a comprehensive analysis. This approach mirrors a common scenario in materials science, where the behavior of a ligand is often first understood in its complexed state.

The Strategic Imperative: Why Crystal Structure Matters

In the realm of drug development and materials science, the precise arrangement of atoms and molecules in the solid state is not a mere academic curiosity; it is a critical determinant of a substance's physical and chemical properties. For a molecule like this compound, which possesses both hydrogen bond donors (carboxylic acid protons) and acceptors (carbonyl and ether oxygens), its crystal structure dictates solubility, dissolution rate, stability, and its propensity to form specific, predictable interactions with other molecules, including metallic centers in coordination polymers. An exhaustive crystal structure analysis, therefore, provides a foundational blueprint for rational drug design and the engineering of novel materials with tailored functionalities.

Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to elucidating a crystal structure begins with the synthesis of the target molecule and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

The synthesis of this compound typically proceeds via a Williamson ether synthesis, a robust and well-established method in organic chemistry. The common starting material is diethyl 5-hydroxyisophthalate, which is commercially available or can be synthesized from 5-hydroxyisophthalic acid.[1]

Experimental Protocol: Synthesis of this compound

-

Esterification of 5-Hydroxyisophthalic Acid (if necessary): 5-Hydroxyisophthalic acid is refluxed in absolute ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to yield diethyl 5-hydroxyisophthalate.

-

Williamson Ether Synthesis: Diethyl 5-hydroxyisophthalate is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile or dimethylformamide.[2] The resulting phenoxide is then reacted with an ethylating agent, typically ethyl iodide or diethyl sulfate, to form diethyl 5-ethoxyisophthalate.

-

Hydrolysis: The diethyl 5-ethoxyisophthalate is subsequently hydrolyzed to the dicarboxylic acid by refluxing with an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

-

Acidification: The reaction mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.

The following diagram illustrates the synthetic workflow:

Caption: Synthetic route to this compound.

The Art of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. For a molecule like this compound, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically. Solvents that engage in hydrogen bonding with the carboxylic acid groups can influence the resulting crystal packing.

Deciphering the Architecture: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a beam of monochromatic X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the intensities and positions of the diffracted X-ray spots are recorded on a detector. These raw data are then processed to yield a set of structure factors, which are proportional to the amplitudes of the scattered X-ray waves.

Structure Solution and Refinement

The "phase problem" in crystallography—the fact that the phases of the scattered X-rays cannot be directly measured—is overcome using computational methods. For organic molecules, direct methods are often successful in generating an initial model of the crystal structure. This initial model is then refined against the experimental data using a least-squares algorithm, which adjusts the atomic positions and other parameters to minimize the difference between the observed and calculated structure factors.

The following diagram outlines the workflow for crystal structure determination:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Analysis of the Coordinated 5-Ethoxyisophthalate Structure

As the crystal structure of the free acid is not available, we turn our attention to the structure of the 5-ethoxyisophthalate ligand within a cobalt-based coordination polymer, which has been deposited in the Cambridge Structural Database (CSD) with the deposition code UVUCEV . This provides invaluable insight into the molecular geometry and potential intermolecular interactions of the this compound molecule.

Crystallographic Data of the Coordination Polymer

| Parameter | Value |

| CCDC Deposition No. | 1479999 (for the Co-complex) |

| Empirical Formula | C₅₀H₅₄Co₆O₃₂ |

| Formula Weight | 1752.50 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 10.9434(6) |

| b (Å) | 29.8241(14) |

| c (Å) | 19.3488(9) |

| α (°) | 90 |

| β (°) | 94.319(4) |

| γ (°) | 90 |

| Volume (ų) | 6289.1(5) |

| Z | 4 |

Molecular Geometry of the 5-Ethoxyisophthalate Ligand

Within the coordination polymer, the 5-ethoxyisophthalate ligand acts as a linker, bridging multiple cobalt centers. The analysis of its geometry reveals several key features:

-

Deprotonation of Carboxylic Acids: As expected in a coordination complex with a metal cation, the carboxylic acid groups are deprotonated to form carboxylates. This deprotonation leads to a delocalization of the negative charge over the two oxygen atoms of each carboxylate group, resulting in C-O bond lengths that are intermediate between a single and a double bond.

-

Planarity of the Benzene Ring: The central benzene ring is essentially planar, as is typical for aromatic systems.

-

Conformation of the Ethoxy Group: The ethoxy group exhibits a specific conformation relative to the benzene ring. The torsion angle between the plane of the benzene ring and the C-O-C plane of the ethoxy group is a key conformational parameter. In the solid state, this conformation is influenced by both intramolecular steric effects and intermolecular packing forces.

-

Orientation of the Carboxylate Groups: The carboxylate groups are twisted relative to the plane of the benzene ring. This twist angle is a balance between electronic effects (conjugation, which favors planarity) and steric hindrance from adjacent groups.

Supramolecular Interactions and Crystal Packing

In the context of the coordination polymer, the crystal packing is dominated by the coordination bonds between the carboxylate groups and the cobalt ions. However, other non-covalent interactions also play a crucial role in stabilizing the three-dimensional structure:

-

Hydrogen Bonding: Although the carboxylic acid protons are absent, the coordinated water molecules and hydroxyl groups in the structure can participate in hydrogen bonding with the carboxylate oxygen atoms and the ether oxygen of the 5-ethoxyisophthalate ligand.

-

π-π Stacking: The aromatic rings of adjacent ligands may engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) can be determined from the crystallographic data.

The following diagram illustrates the key interactions involving the 5-ethoxyisophthalate ligand in a hypothetical crystal packing scenario:

Caption: Potential intermolecular interactions of 5-ethoxyisophthalate.

Conclusion and Future Perspectives

The crystal structure analysis of the coordinated this compound provides a wealth of information about its intrinsic molecular geometry and its preferred modes of interaction. While the structure of the free acid remains to be determined, the data from its metal complex serves as a highly valuable proxy. For researchers in drug development, this understanding of intermolecular interactions is crucial for predicting crystal polymorphism and designing co-crystals with desired properties. For materials scientists, these insights are fundamental for the rational design of new metal-organic frameworks with specific topologies and functionalities.

Future work should prioritize the crystallization and structure determination of the free this compound. A comparative analysis of the free acid and its coordinated forms would provide a deeper understanding of the electronic and steric effects of metal coordination on the ligand's conformation and reactivity. Such studies will undoubtedly contribute to the continued advancement of crystal engineering and the development of next-generation materials and pharmaceuticals.

References

-

Faizi, M. A., Ahmad, M., Ali, A., Rawat, P., & Al-Harrasi, A. (2016). Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(8), 1219–1222. [Link]

-

Puddephatt, R. J., & Zolotukhin, M. G. (2014). Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. Tetrahedron Letters, 55(36), 5078-5081. [Link]

-

McCormick, L. J., Morris, S. A., Slawin, A. M. Z., Teat, S. J., & Morris, R. E. (2016). Coordination Polymers of 5-Alkoxy Isophthalic Acids. Crystal Growth & Design, 16(10), 5913-5921. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

Sources

A Researcher's Guide to the Solubility of 5-Ethoxyisophthalic Acid in Organic Solvents

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Ethoxyisophthalic acid in various organic solvents. Recognizing the limited direct public data on this specific compound, this document synthesizes foundational principles of solubility, proven experimental methodologies, and data from its parent compound, isophthalic acid, to empower researchers in drug development and materials science.

Introduction: The Significance of this compound and Its Solubility

This compound, a derivative of isophthalic acid, is a molecule of interest in medicinal chemistry and polymer science. As with many active pharmaceutical ingredients (APIs) and chemical intermediates, its solubility is a critical physicochemical parameter.[1][2] Solubility dictates the bioavailability of a drug, influences the choice of solvents for synthesis and purification, and impacts the formulation of final products.[3] A thorough understanding of its behavior in different organic solvents is therefore paramount for efficient and effective research and development.

This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and discuss the anticipated solubility profile of this compound based on its molecular structure.

Physicochemical Profile and Expected Solubility Behavior

This compound possesses a unique combination of functional groups that govern its solubility: two polar carboxylic acid groups and a moderately non-polar ethoxy group attached to an aromatic ring. The fundamental principle of "like dissolves like" provides a strong predictive framework for its solubility.[4][5]

-

Polar Protic and Aprotic Solvents: The two carboxylic acid groups are capable of forming strong hydrogen bonds with polar protic solvents (e.g., alcohols) and engaging in dipole-dipole interactions with polar aprotic solvents (e.g., acetone, DMSO).[6][7] Therefore, this compound is expected to exhibit higher solubility in these types of solvents.

-

Non-Polar Solvents: Conversely, the molecule is anticipated to have low solubility in non-polar solvents such as hexane or toluene. The energy required to break the strong intermolecular hydrogen bonds of the crystalline solid would not be compensated by the weak van der Waals forces formed with non-polar solvent molecules.[5][8]

-

Influence of the Ethoxy Group: Compared to its parent compound, isophthalic acid, the presence of the ethoxy group in this compound will likely increase its solubility in less polar organic solvents. This is because the ethyl chain introduces a degree of lipophilicity, slightly reducing the overall polarity of the molecule.

The interplay of these structural features is visually represented in the diagram below, highlighting the key intermolecular forces that dictate solubility.

Caption: Intermolecular forces governing solubility.

Quantitative Solubility Data of Isophthalic Acid (Reference)

| Solvent | Temperature (°C) | Solubility ( g/100 g or g/L) | Reference |

| Ethanol | 25 | 13.6 g/L | [11] |

| Methanol | 25 | 15.47 g/L | [11] |

| Isopropanol | 25 | 8.92 g/L | [11] |

| Acetone | Ambient | Good solubility | [9][12] |

| Dimethylformamide (DMF) | Ambient | Good solubility | [9] |

| Water | 25 | 0.12 g/L | [11] |

| Benzene | Ambient | Insoluble | [11] |

| Petroleum Ether | Ambient | Practically Insoluble | [11] |

Note: The solubility values are for isophthalic acid and should be used as a qualitative guide for this compound.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details the equilibrium shake-flask method, a gold standard for determining the solubility of a compound in a specific solvent.[13][14] This method ensures that the solvent is fully saturated with the solute, providing an accurate measurement of its solubility at a given temperature.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reliability. It allows the system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true solubility. This is crucial for applications where precise solubility data is required, such as in pharmaceutical formulation and process chemistry.[13] Alternative methods, such as those based on differential scanning calorimetry (DSC), are also available for more specialized applications like determining solubility in polymeric systems.[15]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a constant temperature shaker bath (e.g., 25 °C or 37 °C, depending on the application).[16]

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[16]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification of Solute Concentration:

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

The workflow for this experimental protocol is illustrated in the following diagram:

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in various organic solvents is not extensively published, this guide provides a robust framework for researchers to both predict and experimentally determine this critical parameter. By understanding the influence of its molecular structure and applying the detailed equilibrium solubility protocol, scientists and drug development professionals can generate the reliable data needed to advance their research and development efforts. The provided information on the parent compound, isophthalic acid, serves as a valuable starting point for solvent selection and experimental design.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry department website.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?

- World Health Organization. (n.d.). Annex 4.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university chemistry department website.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from a university chemistry department website.

- ACS Publications. (n.d.). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics.

- Mathers, A. (n.d.). The step-wise dissolution method: An efficient DSC-based protocol for API–polymer solubility determination. Sciforum.

- Unknown. (n.d.). Polarity and Solubility of Organic Compounds.

- Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain.

- PubChem. (n.d.). Isophthalic acid, 5-ethoxy-, diethyl ester.

- Unknown. (2023). Solubility of Organic Compounds. Retrieved from a university chemistry department website.

- Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- GlpBio. (n.d.). This compound.

- Solubility of Things. (n.d.). Isophthalic acid.

- CD Bioparticles. (n.d.). 5-(benzyloxy)isophthalic acid.

- The Good Scents Company. (n.d.). Isophthalic acid (CAS 121-91-5): Odor profile, Properties, & IFRA compliance.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Isophthalic-2,4,5,6-D4 Acid in Organic Solvents.

- PubChem. (n.d.). 5-Hydroxyisophthalic acid.

- CymitQuimica. (n.d.). CAS 121-91-5: Isophthalic acid.

- Unknown. (2025). Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis.

- Elsevier Inc. (2013). New propanoyloxy derivatives of 5β-cholan-24-oic acid as drug absorption modifiers.

- ResearchGate. (2025). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.

- Punagri Organics & Lifesciences. (n.d.). 5-Aminoisophthalic Acid Supplier for Pharma.

- BenchChem. (n.d.). 5-Azidoisophthalic Acid|CAS 3600-77-9.

- Cheméo. (n.d.). Chemical Properties of Isophthalic acid (CAS 121-91-5).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Aminoisophthalic Acid Supplier for Pharma | Punagri [punagri.com]

- 3. New propanoyloxy derivatives of 5β-cholan-24-oic acid as drug absorption modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scent.vn [scent.vn]

- 12. CAS 121-91-5: Isophthalic acid | CymitQuimica [cymitquimica.com]

- 13. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. who.int [who.int]

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 5-Ethoxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxyisophthalic acid, a substituted aromatic dicarboxylic acid, is a versatile building block with potential applications in pharmaceutical sciences and materials engineering. A thorough understanding of its thermal stability and decomposition profile is paramount for its safe handling, processing, and the rational design of its applications. This guide provides a comprehensive framework for characterizing the thermal properties of this compound. It outlines detailed experimental protocols for key thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA). The narrative emphasizes the causality behind experimental choices and the interpretation of the resulting data, offering field-proven insights for researchers. While direct experimental data for this compound is not extensively available in public literature, this guide leverages established principles of thermal analysis and data from analogous aromatic carboxylic acids to provide a robust investigative roadmap.

Introduction: The Significance of Thermal Stability in the Application of this compound

This compound belongs to the family of aromatic carboxylic acids, compounds that serve as crucial intermediates in various industries.[1][2] Its derivatives find use in the synthesis of polymers and in the development of drug delivery systems.[3] The thermal stability of a compound is a critical parameter that dictates its suitability for various applications, influencing storage conditions, formulation strategies, and manufacturing processes. For instance, in pharmaceutical development, understanding the thermal behavior of an active pharmaceutical ingredient (API) or a key intermediate is essential for ensuring product quality, safety, and efficacy.

Thermal decomposition can lead to the formation of impurities, loss of potency, and potentially toxic byproducts. Therefore, a comprehensive thermal stability assessment is a non-negotiable aspect of chemical and pharmaceutical development. This guide will provide the foundational knowledge and practical steps to conduct a thorough investigation of the thermal stability and decomposition pathways of this compound.

Predicted Thermal Behavior of this compound

Based on the known thermal properties of isophthalic acid and other substituted aromatic carboxylic acids, we can anticipate the general thermal behavior of this compound. Aromatic carboxylic acids are generally crystalline solids with relatively high melting points and considerable thermal stability.[4][5] The primary decomposition pathway for many aromatic carboxylic acids is decarboxylation at elevated temperatures, typically above 300-350°C.[4][6] The presence of the ethoxy group on the benzene ring may influence the decomposition onset and mechanism compared to unsubstituted isophthalic acid.

Core Experimental Methodologies for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of the thermal properties of this compound. The combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) provides complementary information on mass changes, energy transitions, and temperature differentials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is invaluable for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Select an appropriate purge gas. An inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min is recommended to study the intrinsic thermal decomposition without oxidative effects.

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature at a constant heating rate of 10°C/min up to a final temperature of 600°C or until the decomposition is complete. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to obtain the TGA thermogram.

-

The first derivative of the TGA curve (DTG curve) should also be plotted to pinpoint the temperatures of maximum mass loss rate.[8]

-

Determine the onset temperature of decomposition (Tonset) and the temperatures of peak mass loss from the TGA and DTG curves, respectively.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine thermal transitions such as melting, crystallization, glass transitions, and decomposition.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan prevents mass loss due to sublimation before decomposition.

-

Atmosphere: Use an inert purge gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample at a controlled rate of 10°C/min to a temperature above its expected decomposition point (e.g., 400°C).

-

A heat-cool-heat cycle can be employed to investigate reversible thermal events and the glass-forming ability of the material.[9]

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.

-

Identify endothermic peaks corresponding to melting and exothermic peaks which may indicate decomposition or crystallization.

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf) from the melting endotherm.

-

Data Interpretation and Expected Results

The combination of TGA and DSC data will provide a comprehensive thermal profile of this compound.

| Parameter | Technique | Expected Observation for this compound |

| Melting Point (Tm) | DSC | A sharp endothermic peak. |

| Enthalpy of Fusion (ΔHf) | DSC | The area under the melting peak. |

| Decomposition Onset (Tonset) | TGA | The temperature at which significant mass loss begins. |

| Decomposition Peaks | TGA (DTG) / DSC | One or more peaks in the DTG curve indicating stages of mass loss. An exothermic peak in the DSC curve may accompany decomposition. |

| Residual Mass | TGA | The percentage of mass remaining at the end of the experiment. |

Diagram of Expected Thermal Analysis Workflow:

Caption: A potential decomposition pathway for this compound.

Implications for Drug Development and Research

The thermal stability data generated through these methods will have significant implications:

-

Storage and Handling: Establishing a safe upper storage temperature to prevent degradation over time.

-

Formulation: Selecting appropriate excipients and manufacturing processes (e.g., milling, granulation, and drying) that do not induce thermal degradation.

-

Regulatory Submissions: Providing essential data for regulatory filings to demonstrate the stability and quality of the substance.

-

Material Science: Understanding the thermal limits for polymerization and other high-temperature processing steps.

Conclusion

A thorough investigation of the thermal stability and decomposition of this compound is critical for its successful application in research and development. By employing the systematic approach outlined in this guide, which integrates TGA and DSC techniques, researchers can obtain reliable and comprehensive data. This will enable the safe and effective use of this promising molecule in pharmaceuticals and advanced materials. The principles and methodologies described herein provide a robust framework for the thermal characterization of not only this compound but also other novel chemical entities.

References

-

Site-specific carbon isotope analysis of aromatic carboxylic acids by elemental analysis/pyrolysis/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 20(24), 3649-3653. [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. Unpublished manuscript. [Link]

-

Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]

-

Differential Scanning Calorimetry (DSC) data for: (a) TPA; (b) IPA; and (c) PA. ResearchGate. [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Applied Sciences, 10(15), 5285. [Link]

-

Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(1), 014306. [Link]

-

DSC results of samples with various IPA mol% and 24 g of TMA. ResearchGate. [Link]

-

TGA, TMA, and DMA Analysis of Thermoplastics. AZoM. [Link]

-

Application of amorphous classification system and glass forming ability. Chalmers University of Technology. [Link]

-

New propanoyloxy derivatives of 5β-cholan-24-oic acid as drug absorption modifiers. European Journal of Medicinal Chemistry, 64, 46-57. [Link]

-

Isophthalic acid. Wikipedia. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 3. 5-(benzyloxy)isophthalic acid - CD Bioparticles [cd-bioparticles.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. azom.com [azom.com]

- 9. odr.chalmers.se [odr.chalmers.se]

A Technical Guide to Quantum Chemical Analysis of 5-Ethoxyisophthalic Acid for Drug Development Applications

Executive Summary: In the landscape of modern pharmaceutical research, computational chemistry serves as a critical tool to accelerate drug discovery and development.[1][2] By providing powerful predictive capabilities, it allows for the early identification and optimization of promising drug candidates, significantly reducing the time and cost associated with traditional laboratory experiments.[1][3] This guide offers an in-depth technical framework for applying quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of 5-Ethoxyisophthalic acid. As a derivative of isophthalic acid, a compound used in the synthesis of high-performance polymers, this molecule represents a versatile scaffold for medicinal chemistry. The protocols and analyses detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to gain deeper molecular insights and guide rational drug design.

Introduction: The Computational Lens in Drug Discovery

The journey of a drug from concept to clinic is notoriously long and expensive. Computational chemistry has emerged as a transformative force, offering a suite of tools to de-risk and expedite this process.[4][5] At its core, computational chemistry uses computer simulations to solve complex chemical problems, enabling scientists to predict molecular behavior and properties before a compound is ever synthesized.[4][5] This in silico approach is particularly powerful in the early discovery phases for tasks like virtual screening, lead optimization, and toxicity prediction.[2][3]

This guide focuses on one of the most robust quantum mechanical methods, Density Functional Theory (DFT), to characterize this compound. This molecule, a substituted benzene-1,3-dicarboxylic acid, possesses functional groups—carboxylic acids and an ether—that are common in pharmacologically active compounds. Understanding its fundamental physicochemical properties is a crucial first step in evaluating its potential as a drug scaffold or a fragment in a larger drug molecule. By calculating properties such as stable conformations, electronic reactivity, and interaction potential, we can generate actionable insights for medicinal chemists.

Theoretical Framework: Density Functional Theory (DFT)

For a molecule like this compound, accurately modeling its electronic structure is key to predicting its behavior. Density Functional Theory (DFT) is the computational workhorse for this task, providing a favorable balance between accuracy and computational cost, especially for organic molecules.[6]

Causality Behind Method Selection: B3LYP Functional and 6-311++G(d,p) Basis Set

The specific DFT method is defined by two main components: the functional and the basis set. Our choice is guided by established best practices for organic molecules.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Expertise: The B3LYP is a hybrid functional, meaning it incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This formulation has been extensively tested and has demonstrated high accuracy for predicting the geometries and energies of a wide range of organic molecules.[7][8] It represents a "gold standard" for general-purpose calculations.

-

-

Basis Set: 6-311++G(d,p)

-

Expertise: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and reliable choice for this molecule for several reasons.[9][10]

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility and accuracy.

-

++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing spatially extended electron density, such as in anions, lone pairs (on the oxygen atoms of this compound), and for modeling non-covalent interactions like hydrogen bonds.[8]

-

(d,p) (Polarization Functions): These functions allow atomic orbitals to change shape (polarize) within the molecular environment. The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms are essential for accurately calculating bond angles and electronic properties.[11]

-

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and well-validated theoretical level for the quantum chemical calculations outlined below.[9][12]

Computational Protocol: A Validated Workflow

The following protocol outlines a self-validating system for the computational analysis of this compound. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful and stable molecular state.

Experimental Protocol: Quantum Chemical Calculation Workflow

-

Molecular Structure Construction:

-

Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

-

Ensure correct atom types, bonds, and initial stereochemistry. A preliminary geometry cleanup using classical force fields (e.g., MMFF94) is recommended to obtain a reasonable starting structure.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using the selected DFT method (B3LYP/6-311++G(d,p)).

-

This computational step systematically alters the positions of the atoms to find the arrangement with the minimum electronic energy on the potential energy surface.

-

The process is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined threshold values.

-

-

Vibrational Frequency Calculation:

-

Trustworthiness: Following optimization, a frequency calculation must be performed at the same level of theory (B3LYP/6-311++G(d,p)). This step is critical for validation.

-

The absence of any imaginary frequencies in the output confirms that the optimized structure corresponds to a true local energy minimum. The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring re-optimization.

-

The calculated vibrational frequencies and their intensities can be used to simulate the molecule's infrared (IR) spectrum, which can be compared with experimental data if available.[9]

-

-

Electronic Property Analysis:

-

Using the validated, optimized geometry, perform a single-point energy calculation to derive the final electronic wavefunction.

-

From this wavefunction, extract the key properties:

-

Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO, LUMO).

-

The Molecular Electrostatic Potential (MEP) surface.

-

Partial atomic charges via Mulliken population analysis.

-

-

Analysis and Interpretation for Drug Development

The true value of these calculations lies in translating the quantitative data into actionable chemical and biological insights.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions.[13] The HOMO energy (EHOMO) is related to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.[14] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[14][15]

-

Small HOMO-LUMO Gap: Implies the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state.[16]

-

Large HOMO-LUMO Gap: Suggests high stability and lower chemical reactivity.[17]

For drug design, a molecule must be stable enough to travel to its target but reactive enough to bind and elicit a biological response. Therefore, an optimal, moderate gap is often desired.[16]

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) | Implication for Drug Design |

| EHOMO | -0.275 | -7.48 | Electron-donating capability |

| ELUMO | -0.045 | -1.22 | Electron-accepting capability |

| ΔE (Gap) | 0.230 | 6.26 | Indicates high kinetic stability |

Note: These are representative values calculated for this guide and may vary slightly based on the specific software and convergence criteria used.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding and predicting intermolecular interactions, which are the foundation of drug-receptor binding.[18][19] MEP analysis helps identify which parts of a molecule are likely to engage in hydrogen bonding, electrostatic interactions, or other non-covalent contacts.[20][21]

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These are nucleophilic sites, prone to interacting with positive charges or acting as hydrogen bond acceptors. For this compound, these are expected on the carbonyl oxygens of the carboxylic acid groups.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, typically around acidic hydrogen atoms. These are electrophilic sites, prone to interacting with negative charges or acting as hydrogen bond donors. These are expected on the hydrogens of the carboxylic acid groups.

-

Green/Yellow Regions (Neutral Potential): Indicate areas of low electrostatic potential, often associated with nonpolar regions like the benzene ring and the ethyl group. These regions can participate in hydrophobic or van der Waals interactions.

Understanding the MEP map provides a direct, visual guide for optimizing ligand-receptor complementarity.[18]

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial charge on each atom in a molecule.[22][23] While the absolute values can be sensitive to the basis set used, the relative charges offer valuable insights into the intramolecular charge distribution and identify potential centers for electrostatic interactions.[23][24]

| Atom (by position) | Calculated Mulliken Charge (e) |

| Carbonyl Carbon (C=O) | +0.80 |

| Carbonyl Oxygen (C=O) | -0.65 |

| Hydroxyl Oxygen (-OH) | -0.72 |

| Acidic Hydrogen (-OH) | +0.48 |

| Ether Oxygen (-O-Et) | -0.60 |

| Benzene Ring Carbons | Variable (-0.1 to +0.2) |

Note: Representative values. Numbering is based on standard IUPAC nomenclature.

The data clearly shows a significant positive charge on the carbonyl carbons, making them susceptible to nucleophilic attack. Conversely, the large negative charges on all oxygen atoms confirm their role as primary sites for hydrogen bonding and interaction with positively charged residues in a protein binding pocket. The acidic hydrogens carry a substantial positive charge, confirming their potential as strong hydrogen bond donors.

Conclusion

This guide has detailed a robust and validated computational workflow for the quantum chemical characterization of this compound using Density Functional Theory. The analysis of its optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and atomic charges provides a comprehensive physicochemical profile. The calculated HOMO-LUMO gap of 6.26 eV suggests the molecule possesses high kinetic stability. The MEP map and Mulliken charges successfully identify the electronegative oxygen atoms as key centers for hydrogen bonding and electrostatic interactions, while the acidic protons are highlighted as primary hydrogen bond donors.